Semimyrtucommulone

Description

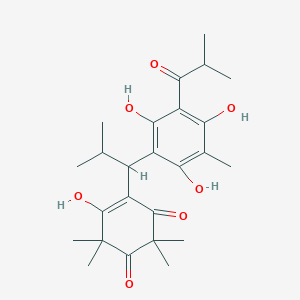

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H34O7 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

5-hydroxy-2,2,6,6-tetramethyl-4-[2-methyl-1-[2,4,6-trihydroxy-3-methyl-5-(2-methylpropanoyl)phenyl]propyl]cyclohex-4-ene-1,3-dione |

InChI |

InChI=1S/C25H34O7/c1-10(2)13(15-21(30)24(6,7)23(32)25(8,9)22(15)31)14-18(27)12(5)19(28)16(20(14)29)17(26)11(3)4/h10-11,13,27-30H,1-9H3 |

InChI Key |

LQOPKPCZNCPZQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)C(=O)C(C)C)O)C(C2=C(C(C(=O)C(C2=O)(C)C)(C)C)O)C(C)C)O |

Synonyms |

semimyrtucommulone |

Origin of Product |

United States |

Structural Characterization and Elucidation of Semimyrtucommulone

Advanced Spectroscopic Methodologies for Structural Determination

Chiroptical Spectroscopy (e.g., Circular Dichroism)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful analytical method that measures the differential absorption of left- and right-circularly polarized light. wikipedia.org This technique is exclusively applicable to chiral molecules and provides valuable information about their three-dimensional structure and stereochemistry. wikipedia.org

Semimyrtucommulone is isolated from natural sources as a racemic mixture, which consists of a 50:50 ratio of its two enantiomers. researchgate.netmdpi.com A racemate is optically inactive because the equal and opposite optical rotations of the individual enantiomers cancel each other out. wikipedia.org Consequently, a sample of racemic this compound does not produce a Circular Dichroism spectrum.

However, the utility of this technique for this class of compounds has been demonstrated through the study of its close analogue, nor-semimyrtucommulone, which is also isolated as a racemate. researchgate.netnih.gov For nor-semimyrtucommulone, researchers were able to determine the absolute configurations of its separated enantiomers by comparing experimentally measured Electronic Circular Dichroism (ECD) spectra with those calculated using quantum-chemical methods. nih.govfigshare.com This approach provides definitive stereochemical assignment and highlights the potential of chiroptical methods for characterizing the individual enantiomers of this compound, should they be separated from the racemic mixture.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous information about atomic connectivity, bond lengths, bond angles, and absolute configuration. nih.govresearchgate.net This technique relies on the diffraction of X-rays by a well-ordered crystal lattice.

To date, a single-crystal X-ray diffraction analysis for this compound has not been reported in the scientific literature. The primary challenge in applying this method is the requirement for a suitable, high-quality single crystal, which can be difficult to obtain. nih.gov this compound's existence as a dynamic mixture of rotamers at room temperature, along with the observation that its chemical derivatization (silylation) yields multiple isomers, suggests that achieving the necessary crystalline order is a significant obstacle. acs.org Without a crystal structure, the absolute configuration of the chiral centers in this compound has not been experimentally confirmed by this method.

Isomeric Forms and Tautomeric Equilibria

Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), has shown that this compound exists in a state of dynamic equilibrium involving multiple isomeric forms. acs.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton, while rotamers are stereoisomers that differ by rotation about single bonds. acs.orgnanalysis.com

This compound is obtained as a mixture of two distinct rotamers in an approximate 2:1 ratio at room temperature. acs.org This is evidenced by the duplication of all resonances in its NMR spectra. acs.org When the sample is heated to 90 °C, the separate signals for the two rotamers coalesce into a single set of peaks, which is characteristic of molecules undergoing rapid interconversion on the NMR timescale. acs.org Based on detailed 2D NMR analysis, these equilibrating species were identified as rotamers rather than tautomers. acs.org

While the primary equilibrium observed is between rotamers, the potential for keto-enol tautomerism within the enolized syncarpic acid moiety is a recognized characteristic of this class of acylphloroglucinols. mdpi.comresearchgate.net

| Isomer Type | Description | Evidence | Ratio (at RT) |

| Enantiomers | Stereoisomers that are non-superimposable mirror images. | Isolated as a racemic mixture. researchgate.netmdpi.com | 1:1 |

| Rotamers | Stereoisomers that differ by rotation around a single bond. | Duplication of NMR signals that coalesce upon heating. acs.org | ~ 2:1 |

| Tautomers | Constitutional isomers in rapid equilibrium (e.g., keto-enol forms). | Considered a potential isomeric form for the syncarpic moiety in this class of compounds. mdpi.com | Not determined |

Delineation of Structural Connectivity and Bridging Motifs

This compound possesses a dimeric structure derived from two distinct monomeric units. acs.orgmdpi.com High-resolution mass spectrometry (HRMS) has established its molecular formula as C₂₅H₃₄O₇. acs.org

The core structure is composed of:

An acylphloroglucinol nucleus : A substituted phloroglucinol (B13840) (1,3,5-trihydroxybenzene) ring. mdpi.com

A syncarpic acid residue : A substituted cyclohexene-1,3-dione moiety. mdpi.com

These two principal components are linked together through an iso-butyl bridge , forming the characteristic dimeric architecture. mdpi.com This connectivity has been pieced together through extensive use of 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), which reveal long-range correlations between protons and carbons in the molecule. acs.org

| Structural Feature | Description |

| Chemical Class | Dimeric nonprenylated acylphloroglucinol acs.org |

| Molecular Formula | C₂₅H₃₄O₇ acs.org |

| Core Moieties | 1. Acylphloroglucinol nucleus2. Syncarpic acid residue mdpi.com |

| Bridging Motif | Iso-butyl bridge mdpi.com |

Stereochemical Analysis and Chiral Properties

The stereochemistry of a molecule pertains to the three-dimensional arrangement of its atoms. Molecules containing one or more chiral centers—typically a carbon atom bonded to four different groups—can exist as stereoisomers. youtube.com

This compound is a chiral molecule. Its structure contains multiple stereocenters, leading to the possibility of different stereoisomeric forms. Experimental evidence confirms that this compound is isolated as a racemate, which is an equimolar (1:1) mixture of two enantiomers. researchgate.netmdpi.com Enantiomers are stereoisomers that are non-superimposable mirror images of each other. youtube.com

The racemic nature of this compound means that it is optically inactive, as the optical rotation of plane-polarized light caused by one enantiomer is exactly cancelled by the equal and opposite rotation caused by its mirror-image counterpart. wikipedia.org The closely related compound, nor-semimyrtucommulone, has also been identified as a racemate. nih.gov While the specific configuration (R/S) of each chiral center in this compound has not been determined, its existence as a racemic pair is a key feature of its chemical identity.

| Property | Description | Source |

| Chirality | Chiral | Inferred from its structure and existence as a racemate. |

| Stereoisomeric Form | Racemic Mixture (Racemate) | A 1:1 mixture of two enantiomers. |

| Optical Activity | Optically Inactive | The optical rotations of the two enantiomers cancel out. |

| Related Compounds | Nor-semimyrtucommulone is also a racemate. | nih.gov |

Biosynthesis and Biogenetic Pathways of Semimyrtucommulone

Precursor Identification and Elucidation of Core Phloroglucinol (B13840) Biogenesis

The fundamental building blocks of semimyrtucommulone are believed to originate from the polyketide pathway. The core structure, an acylphloroglucinol, is likely assembled through a pathway that utilizes malonyl-CoA and a specific starter unit, isobutyryl-CoA.

A proposed scheme suggests that the biosynthesis begins with the condensation of one molecule of isobutyryl-CoA with three molecules of malonyl-CoA. This reaction, catalyzed by a type III polyketide synthase (PKS), leads to a polyketidic intermediate. This intermediate then undergoes an intramolecular Claisen condensation to form the characteristic phloroglucinol ring.

From this common pathway, two key precursor units for this compound are generated:

Isobutyrylphloroglucinol : This is the foundational acylphloroglucinol unit.

Isobutylidenesyncarpic acid : This unit is also thought to derive from the acylphloroglucinol precursor.

An alternative hypothesis suggests that the syncarpic acid residue itself is formed after the tetramethylation of the polyketidic chain, followed by intramolecular cyclization. This is supported by established biosynthetic pathways for similar compounds like 5-methylorsellic acid.

Table 1: Key Precursors in this compound Biosynthesis

| Precursor Molecule | Proposed Origin | Role in Biosynthesis |

|---|---|---|

| Isobutyryl-CoA | Amino acid metabolism | Starter unit for polyketide synthesis |

| Malonyl-CoA | Fatty acid metabolism | Extender units for the polyketide chain |

| Isobutyrylphloroglucinol | Polyketide pathway | Core structural unit |

| Isobutylidenesyncarpic acid | Derived from acylphloroglucinol | Second key structural unit for dimerization |

Enzymatic and Non-Enzymatic Conversion Steps

The assembly of this compound from its precursor units involves several conversion steps, which may be either enzyme-catalyzed or occur spontaneously. The coupling of the acylphloroglucinol and syncarpic acid components is thought to happen via a Michael reaction.

A significant aspect of this coupling is that it may be a non-enzymatic process. This hypothesis is supported by the fact that several related natural products, such as myrtucommulone B and nor-semimyrtucommulone, are found as racemates (a mixture of enantiomers). The formation of a racemic mixture suggests a lack of stereospecificity that is characteristic of enzymatic reactions. The carbon atom linking the two residues could lead to a pair of enantiomers if no other chiral centers are present, which points towards a non-enzymatic step.

However, the initial formation of the acylphloroglucinol core from CoA thioesters is a well-established enzymatic process mediated by polyketide synthases. Subsequent modifications to the core structure before the final coupling could also be under enzymatic control.

Proposed Biosynthetic Cascade from Simpler Acylphloroglucinol Units

The biosynthesis of this compound is proposed to be a cascade that involves the joining of two distinct acylphloroglucinol-derived monomers. The structure of this compound consists of an acylphloroglucinol residue and a syncarpic acid residue linked by an isobutyl bridge.

The proposed biosynthetic cascade is as follows:

Formation of Monomers : The independent synthesis of the isobutyrylphloroglucinol and isobutylidenesyncarpic acid units occurs via the polyketide pathway as described previously.

Coupling Reaction : The two monomeric units are then coupled. A plausible mechanism is a Michael-type addition reaction between the two precursors. This reaction forms the dimeric skeleton characteristic of this compound.

This cascade highlights an efficient strategy in natural product biosynthesis, where complex molecules are assembled from simpler, readily available building blocks derived from primary metabolism.

Comparative Biogenetic Analysis with Related Myrtucommulones

The biosynthetic pathway of this compound is closely related to that of other myrtucommulones, which are a class of oligomeric acylphloroglucinols. These compounds share a common biogenetic origin, differing in the number and type of monomeric units.

This compound : A dimeric structure composed of one acylphloroglucinol and one syncarpic acid residue.

Myrtucommulone A : A trimeric structure, likely formed by the coupling of additional acylphloroglucinol or syncarpic acid units to a dimeric intermediate.

The shared biosynthetic logic across this family of compounds suggests that a common set of precursors and reaction types are utilized to generate a diversity of complex structures. For instance, the same isobutyrylphloroglucinol and syncarpic acid units that form this compound are also the proposed components of the more complex, trimeric myrtucommulones. This modular assembly allows for the generation of structural diversity from a limited set of biosynthetic precursors.

Table 2: Comparison of this compound and Myrtucommulone A

| Compound | Classification | Number of Monomer Units | Proposed Precursor Units |

|---|---|---|---|

| This compound | Dimeric Acylphloroglucinol | 2 | Isobutyrylphloroglucinol, Isobutylidenesyncarpic acid |

| Myrtucommulone A | Trimeric Acylphloroglucinol | 3 | Isobutyrylphloroglucinol, Isobutylidenesyncarpic acid |

Compound Index

Synthetic Approaches to Semimyrtucommulone and Analogues

Total Synthesis Strategies for Semimyrtucommulone

While this compound is a known natural product isolated from Myrtus communis, literature detailing its specific total synthesis is less prevalent than for its close analogue, myrtucommulone A. google.com However, the strategies developed for myrtucommulone A and other related structures provide a clear blueprint for the potential total synthesis of this compound.

The total synthesis of myrtucommulone A was successfully accomplished using commercially available precursors. nih.govnih.gov This foundational work demonstrated the feasibility of constructing the complex oligomeric acylphloroglucinol skeleton through laboratory methods. A key challenge in synthesizing these molecules is the controlled formation of the linkages between the phloroglucinol (B13840) core and the syncarpic acid moieties.

Strategies for related compounds, such as nor-semimyrtucommulone, have also been reported. These syntheses often rely on building key fragments and coupling them in the final stages of the reaction sequence. For instance, a one-pot synthesis method has been developed for certain myrtucommulones, which offers the advantage of being more efficient and using less hazardous reaction conditions, making it attractive for potential pharmaceutical development. researchgate.net

Table 1: Key Synthetic Strategies for Myrtucommulone Analogues

| Compound | Key Strategy | Catalyst/Reagent Type | Reported Yield/Excess | Reference |

|---|---|---|---|---|

| Myrtucommulone A | Synthesis from commercial precursors | N/A (focus on construction) | N/A | nih.govnih.gov |

| Myrtucommulone F | One-pot synthesis | Proline (Organocatalyst) | 60% yield | researchgate.net |

| nor-semimyrtucommulone | Stereoselective synthesis | Metal complex | Up to 62% ee | researchgate.net |

Chemo-Enzymatic Synthesis Methodologies

Chemo-enzymatic synthesis integrates the precision of enzymatic catalysis with the versatility of chemical reactions, offering powerful routes to complex natural products. beilstein-journals.org While specific chemo-enzymatic total syntheses of this compound are not extensively documented, the principles of this methodology are highly applicable to its structure. This approach often involves using enzymes for challenging steps like regio- and stereoselective functionalization or for constructing core cyclic systems. beilstein-journals.org

For example, a common chemo-enzymatic strategy involves the use of lipases for transformations like epoxidation followed by hydrolysis to create chiral diols from precursors. frontiersin.orgnih.gov This two-step method can convert propenylbenzenes, which share some structural motifs with the side chains of acylphloroglucinols, into oxygenated derivatives. frontiersin.org Another application is enzymatic transesterification to build ester linkages, which has been used to synthesize libraries of p-coumarate esters. mdpi.com Given the structure of this compound, which features multiple hydroxyl groups and chiral centers, enzymatic reactions could offer a mild and highly selective means of performing key transformations, potentially simplifying reaction pathways and improving yields compared to purely chemical methods.

Development of Semisynthetic Derivatives and Structural Analogues

Semisynthesis is a powerful strategy that uses a naturally occurring compound as a starting material for chemical modifications. ebi.ac.uk This approach is particularly valuable for structurally complex molecules like this compound, as it circumvents the need for a lengthy total synthesis. The goal of creating semisynthetic derivatives is often to enhance biological activity, improve pharmacokinetic properties, or probe structure-activity relationships.

Research into the broader myrtucommulone family has yielded several derivatives and structural analogues. mdpi.com For instance, investigations into the antibacterial properties of myrtucommulones led to the creation of derivatives that were tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). uni-saarland.de The synthesis of nor-semimyrtucommulone serves as a key example of a structural analogue, differing from this compound by the absence of a methyl group. researchgate.net The creation of such analogues is crucial for understanding which parts of the molecule are essential for its biological effects.

Table 2: Examples of Semisynthetic Derivatives and Analogues of Myrtucommulones

| Base Compound Class | Derivative/Analogue | Purpose of Synthesis | Reference |

|---|---|---|---|

| Myrtucommulone | Various derivatives | Targeting Gram-positive bacteria (e.g., MRSA) | uni-saarland.de |

| This compound | nor-semimyrtucommulone | Structural analogue for synthetic and biological studies | researchgate.net |

| Phloroglucinols | (Semi)Synthetic Derivatives | Exploration of potential therapeutic interest | mdpi.com |

Stereoselective Synthesis and Enantiomeric Enrichment

Naturally occurring this compound is a racemate, meaning it exists as an equal mixture of two enantiomers. nih.govresearchgate.net The stereoselective synthesis of individual enantiomers is a significant challenge in organic chemistry but is crucial for the pharmaceutical industry, as different enantiomers can have distinct biological activities.

Significant progress has been made in the stereoselective synthesis of myrtucommulone analogues. researchgate.net Researchers have successfully employed both metal catalysis and organocatalysis to control the stereochemical outcome of key reactions. For example, the synthesis of myrtucommulone A has been achieved with an enantiomeric excess (ee) of 81% using a metal catalyst and a diastereomeric excess (de) of 82% using the organocatalyst cinchonidine. researchgate.net Similarly, nor-semimyrtucommulone has been synthesized with an enantiomeric excess of up to 62%. researchgate.net These methods demonstrate that it is possible to favor the formation of one stereoisomer over another.

For racemic mixtures obtained through synthesis or isolation, enantiomeric enrichment becomes necessary. This process involves separating the enantiomers to isolate the desired one. researchgate.net Methods for enrichment include preferential crystallization, where one enantiomer crystallizes out of a solution of the racemate, and chiral chromatography. researchgate.nettohoku.ac.jp While these techniques have not been specifically detailed for this compound in the reviewed literature, they represent standard and viable approaches for the separation of racemic compounds in pharmaceutical and chemical research. google.com

Biological Activities and Pharmacological Insights of Semimyrtucommulone Pre Clinical/mechanistic Focus

Antioxidant Mechanisms and Cellular Protective Effects

Semimyrtucommulone has demonstrated significant antioxidant properties through various in vitro and cellular models. Its ability to counteract oxidative stress is a key aspect of its preclinical pharmacological profile.

Radical Scavenging Assays in In Vitro Systems

In laboratory settings, this compound has shown a potent capacity to protect against free radical attack. roehampton.ac.uknih.gov Studies investigating its effects on fatty acids, such as linoleic acid, revealed that it effectively inhibits autoxidation as well as oxidation induced by chemical agents like ferric chloride (FeCl3) and ethylenediaminetetraacetic acid (EDTA). roehampton.ac.uknih.gov This activity highlights its direct radical scavenging capabilities in simple chemical systems. The compound was also noted for its powerful antioxidant properties in preserving the low-density lipoprotein (LDL) form from oxidative damage initiated by copper ions. mdpi.com

| Assay Type | System/Substrate | Finding | Reference |

| Antioxidant Assay | Linoleic Acid | Protected against free radical attack, inhibiting autoxidation and FeCl3/EDTA-mediated oxidation. | roehampton.ac.uknih.gov |

| LDL Oxidation Assay | Low-Density Lipoprotein (LDL) | Preserved LDL from oxidative damage induced by copper ions. | mdpi.com |

Inhibition of Lipid Peroxidation in Cellular and Tissue Models

The protective effects of this compound extend to more complex biological environments, where it actively inhibits lipid peroxidation. roehampton.ac.uknih.gov In experiments using rat liver homogenates, this compound demonstrated efficacy against lipid peroxidation induced by ferric-nitrilotriacetate. roehampton.ac.uknih.gov Furthermore, its protective action was observed in cell cultures, where it inhibited oxidation caused by tert-butyl hydroperoxide (TBH) and FeCl3. roehampton.ac.uknih.govresearchgate.net These findings suggest that this compound can protect cellular structures from the damaging cascade of lipid peroxidation.

| Model System | Inducer of Peroxidation | Observed Effect | Reference |

| Rat Liver Homogenates | Ferric-nitrilotriacetate | Inhibition of lipid peroxidation. | roehampton.ac.uknih.gov |

| Cell Cultures | Tert-butyl hydroperoxide (TBH) | Inhibition of oxidation. | roehampton.ac.uknih.govresearchgate.net |

| Cell Cultures | Ferric Chloride (FeCl3) | Inhibition of oxidation. | roehampton.ac.uknih.gov |

Comparative Analysis of Antioxidant Efficacy with Related Compounds

When compared to structurally related acylphloroglucinols, this compound exhibits a strong antioxidant profile. In direct comparative studies with myrtucommulone A, another oligomeric non-prenylated acylphloroglucinol from Myrtus communis, this compound was identified as the more potent antioxidant. roehampton.ac.uknih.gov Both compounds showed powerful antioxidant effects, but the superior activity of this compound established it as a significant dietary antioxidant lead. roehampton.ac.uknih.gov It is important to note that neither compound displayed pro-oxidant activity in the systems tested. roehampton.ac.uknih.gov

| Compound | Relative Antioxidant Potency | Pro-oxidant Activity | Reference |

| This compound | More powerful | Not observed | roehampton.ac.uknih.gov |

| Myrtucommulone A | Less powerful than this compound | Not observed | roehampton.ac.uknih.gov |

Anti-inflammatory Modulatory Actions

In addition to its antioxidant capabilities, this compound demonstrates notable anti-inflammatory effects, primarily through the modulation of enzymatic pathways involved in the inflammatory response.

Inhibition of Eicosanoid Biosynthesis

A significant aspect of the anti-inflammatory action of this compound is its ability to suppress the biosynthesis of eicosanoids. mdpi.comnih.gov Eicosanoids are lipid signaling molecules that play a crucial role in initiating and regulating inflammation.

Research has shown that this compound can directly inhibit key enzymes within the eicosanoid synthesis pathway. mdpi.comnih.gov At micromolar concentrations, it has been found to directly inhibit the activity of cyclooxygenase-1 (COX-1), an enzyme responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators. mdpi.comnih.gov This direct enzymatic inhibition underscores a specific mechanism for its anti-inflammatory effects observed in both in vitro and in vivo models. mdpi.comnih.gov

| Enzyme | Effect | Pathway | Reference |

| Cyclooxygenase-1 (COX-1) | Direct Inhibition | Eicosanoid Biosynthesis | mdpi.comnih.gov |

5-Lipoxygenase (5-LOX) Pathway Modulation

This compound has been identified as a potent modulator of the 5-lipoxygenase (5-LOX) pathway, which is critical in the biosynthesis of proinflammatory leukotrienes. unl.eduresearchgate.net In vitro and in vivo studies have demonstrated that this compound, along with the related compound myrtucommulone, directly inhibits cyclooxygenase-1 (COX-1) and 5-lipoxygenase, key enzymes in the production of eicosanoids. researchgate.netnih.gov This direct inhibition effectively suppresses the biosynthesis of these inflammatory mediators. researchgate.netnih.gov

The inhibitory concentration (IC₅₀) values for this activity, encompassing both this compound and myrtucommulone, have been reported to be in the micromolar range. nih.govtandfonline.comnih.gov

| Compound | Target Enzyme | Reported IC₅₀ Range (in vitro/in vivo) | Reference |

|---|---|---|---|

| This compound / Myrtucommulone | 5-Lipoxygenase (5-LOX) | 1.8 to 29 µM | nih.govnih.gov |

Modulation of Cellular Signaling Pathways

This compound influences several functional responses in leukocytes, key cells in the inflammatory process, by modulating specific signaling pathways. mdpi.com Its effects have been characterized in polymorphonuclear leukocytes (PMNs), where it interferes with activation cascades. nih.govresearchgate.net

A primary mechanism of action for this compound is the prevention of intracellular calcium ion (Ca²⁺) mobilization in PMNs. nih.govdntb.gov.ua This effect is crucial as Ca²⁺ acts as a second messenger in cell activation. Research has shown that this compound inhibits Ca²⁺ mobilization mediated by G protein signaling pathways with an IC₅₀ value of 4.5 µM. researchgate.netnih.govtandfonline.comdntb.gov.ua Further investigation revealed that when G protein signaling is bypassed using the calcium ionophore ionomycin (B1663694) to activate the cells, this compound fails to block Ca²⁺ mobilization, indicating its specific action on the G-protein-coupled receptor pathway. nih.govnih.gov

This compound is also capable of suppressing the release of elastase from activated PMNs. mdpi.comnih.govresearchgate.net Elastase is a potent protease stored in the granules of neutrophils that contributes to tissue damage during inflammation. This inhibitory effect occurs at concentrations similar to those observed for the inhibition of calcium mobilization and ROS formation. nih.govtandfonline.com Crucially, like its effects on Ca²⁺ and ROS, this compound does not block elastase release when cells are activated with ionomycin, confirming that its site of action is upstream of the direct calcium influx that triggers degranulation. nih.govnih.gov

| Biological Activity | Cell Model | Key Finding | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Calcium Ion Mobilization Prevention | Polymorphonuclear Leukocytes | Inhibition of G protein-mediated signaling | 4.5 µM | nih.govtandfonline.comdntb.gov.ua |

| ROS Formation Mitigation | Polymorphonuclear Leukocytes | Suppression of oxidative burst | Comparable to Ca²⁺ inhibition | nih.gov |

| Elastase Release Suppression | Polymorphonuclear Leukocytes | Inhibition of degranulation | Comparable to Ca²⁺ inhibition | nih.gov |

Cytokine Expression Regulation in Immunological Models (e.g., hMSCs)

While the anti-inflammatory properties of this compound are well-established through its inhibition of the 5-LOX pathway and leukocyte responses, specific data on its direct regulation of cytokine gene expression are limited in the reviewed scientific literature. Studies on extracts from Myrtus communis, the plant source of this compound, have shown modulation of key inflammatory cytokines. For instance, seed extracts have been reported to decrease plasma levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-8 (IL-8), and interleukin-1β (IL-1β) in animal models. nih.gov Another study noted that Myrtus communis extract could reduce serum levels of TNF-α, IL-1β, and IL-6. However, these studies utilize whole extracts, and the specific contribution of this compound to these effects is not delineated. There is no available research focusing on the effect of isolated this compound on cytokine expression in specific immunological models such as human mesenchymal stem cells (hMSCs).

Cholinesterase Enzyme Inhibition Profiles

Recent research has explored the potential of this compound as a cholinesterase inhibitor, a class of compounds that block the breakdown of the neurotransmitter acetylcholine (B1216132). tandfonline.comresearchgate.net An in silico study utilizing computational docking models investigated the binding affinity of various phytochemicals from Myrtus communis to both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.com The results of this computational analysis predicted that this compound, along with myrtucommulone A, acts as a more specific binder to BChE compared to AChE. ebi.ac.ukresearchgate.nettandfonline.comresearchgate.net This suggests a potential selective inhibitory profile for this compound, favoring BChE. While these in silico findings point to a specific interaction, experimental validation with IC₅₀ values for the purified compound has not been reported in the reviewed literature.

| Compound | Enzyme | Finding (from in silico analysis) | Reference |

|---|---|---|---|

| This compound | Acetylcholinesterase (AChE) | Lower predicted binding specificity | tandfonline.comresearchgate.net |

| Butyrylcholinesterase (BChE) | Higher predicted binding specificity | tandfonline.comresearchgate.net |

Butyrylcholinesterase (BChE) Binding Affinity and Selectivity

In silico studies have identified this compound as a more specific binder to butyrylcholinesterase (BChE) compared to acetylcholinesterase (AChE). nih.govresearchgate.netnih.gov Computational docking analyses reveal that this compound interacts with key residues within the BChE active site. Specifically, it is predicted to form hydrogen bonds with amino acids in the peripheral anionic site (PAS), such as Asp67 and Tyr329, as well as with Trp79 in the active site and the hydroxyl group of Thr117. nih.gov Furthermore, it engages in hydrophobic interactions with Ala325. nih.gov This binding profile suggests a degree of selectivity for BChE, an enzyme that, like AChE, plays a role in hydrolyzing acetylcholine and is considered a therapeutic target in neurodegenerative diseases. nih.govnih.gov

Acetylcholinesterase (AChE) Interactions

While this compound demonstrates a notable affinity for BChE, its interaction with acetylcholinesterase (AChE) is less specific. nih.govresearchgate.netnih.gov In comparative computational studies that screened various phytochemicals from Myrtus communis for their anticholinesterase potential, other compounds like patuletin (B190373) and alpha-cadinol (B1244880) were identified as more specific AChE binders. nih.govnih.govebi.ac.uk this compound, along with the related compound myrtucommulone A, was categorized as a more selective BChE binder, indicating a differential interaction profile between the two homologous cholinesterase enzymes. nih.govresearchgate.net

In Vitro and In Silico Enzymatic Assays

The inhibitory potential of this compound on cholinesterases has been evaluated through both computational modeling and direct enzymatic assays. In vitro assays using extracts from the berries of Myrtus communis, which contain this compound, have demonstrated inhibitory activity against both AChE (70.00% inhibition compared to eserine) and BChE (50.67% inhibition compared to eserine). nih.govnih.gov

In silico docking studies provide a molecular-level view of these interactions. These computational analyses predict the binding affinity and specific interactions between a ligand, such as this compound, and its protein target. ijper.orgmdpi.com For this compound, these studies support the in vitro findings, confirming its role as a cholinesterase binder with a preference for BChE. nih.govresearchgate.net The combination of these assay methods provides a comprehensive understanding of the compound's enzymatic interactions at a pre-clinical stage. nih.govnih.gov

Table 1: In Silico Interaction Profile of this compound with Cholinesterases

| Target Enzyme | Interacting Residues | Interaction Type | Selectivity Profile |

| Butyrylcholinesterase (BChE) | Asp67, Tyr329, Trp79, Thr117 | Hydrogen Bonding | More Specific Binder |

| Ala325 | Hydrophobic Interaction | ||

| Acetylcholinesterase (AChE) | Not specified as primary binder | - | Less Specific Binder |

Data sourced from in silico docking analyses. nih.gov

Antimicrobial Activities (Pre-clinical In Vitro Studies)

This compound is a constituent of Myrtus communis extracts, which are known to possess a range of biological properties, including antimicrobial, antifungal, and antiviral activities. mdpi.comresearchgate.net The antimicrobial potential of this compound itself has been investigated in pre-clinical in vitro settings.

Comparative Antibacterial Efficacy Against Bacterial Strains

Studies evaluating the antibacterial properties of acylphloroglucinols isolated from Myrtus communis have shown that this compound possesses antibacterial activity, although it is less potent than the related trimeric compound, myrtucommulone A. nih.govgoogle.comacs.org Research has demonstrated its activity against various bacterial strains, including multidrug-resistant (MDR) clinically relevant bacteria. nih.govacs.org An important mechanistic finding is that compounds like this compound were not substrates of efflux transporters that are overexpressed in certain resistant strains of Staphylococcus aureus, suggesting they may not be susceptible to this common bacterial resistance mechanism. conicet.gov.ar

Table 2: Comparative Antibacterial Activity of Acylphloroglucinols

| Compound | Target Bacteria | Observed Efficacy (In Vitro) |

| This compound | Multidrug-Resistant (MDR) Bacteria | Active, but less potent than Myrtucommulone A |

| Staphylococcus aureus (resistant strains) | Active; not susceptible to certain efflux pump mechanisms | |

| Myrtucommulone A | Multidrug-Resistant (MDR) Bacteria | Significant antibacterial activity; more potent than this compound |

Information based on comparative in vitro studies. nih.govacs.orgconicet.gov.ar

Antiviral Properties and Molecular Interactions

In addition to its other biological activities, this compound has been identified in computational studies as a potential antiviral agent. mdpi.comdiva-portal.org In silico virtual screening and molecular docking have been employed to assess its binding potential against key viral protein targets.

Docking analyses have explored the interaction of this compound with proteins from SARS-CoV-2. These studies showed that this compound had a docking fitness score of 19.17 when evaluated against viral targets, although other related myrtucommulones showed higher scores. mdpi.com Further computational research integrating machine learning and molecular docking identified this compound as one of several phytochemicals from Myrtus communis with potential inhibitory activity against human papillomavirus (HPV) early proteins. diva-portal.org These in silico findings highlight this compound as a promising candidate for further experimental validation in the development of antiviral therapies. diva-portal.org

Molecular Interactions and Target Identification

Ligand-Protein Binding Characterization (e.g., Enzyme Active Sites)

Semimyrtucommulone, a dimeric nonprenylated acylphloroglucinol, engages in binding interactions with various proteins, often targeting their active sites. nih.govwikipedia.org The active site of an enzyme is a specific region, a pocket or cleft, where substrate molecules bind, and the chemical reaction is catalyzed. youtube.comunacademy.com This binding is facilitated by intermolecular forces such as ionic bonds, hydrogen bonds, and van der Waals forces. wikipedia.org The specificity of this binding is determined by the three-dimensional shape and chemical properties of both the ligand (in this case, this compound) and the enzyme's active site. unacademy.comlibretexts.org

In the context of cholinesterases, this compound has been identified as a more specific binder for butyrylcholinesterase (BChE) compared to acetylcholinesterase (AChE). nih.gov The active site of BChE contains a catalytic triad (B1167595) of Ser198, His438, and Glu325, which is crucial for its enzymatic activity. nih.gov The binding of ligands like this compound to this site can inhibit the enzyme's function. nih.gov

Furthermore, studies on severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) proteins have shown that myrtucommulones, a class of compounds including this compound, can interact with key viral enzymes. mdpi.com These enzymes include the 3C-like protease (3CLpro) and the papain-like protease (PLpro), both of which have active sites essential for viral replication. mdpi.com The active site of 3CLpro features a catalytic dyad of HIS 41 and CYS 145, while PLpro's active site is a catalytic triad of CYS 111, HIS 272, and ASP 286. mdpi.com

The interaction of this compound and related compounds with these active sites is a key aspect of their potential biological activity. The binding affinity and specificity are influenced by the structural characteristics of both the compound and the protein's binding pocket. libretexts.org

Computational Modeling of Molecular Docking and Dynamics

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are instrumental in understanding the interactions between this compound and its protein targets at a molecular level. researchgate.netnih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.commdpi.com For this compound and its analogs, docking studies have been performed to investigate their binding to various enzymes. For instance, in the study of cholinesterase inhibition, molecular docking revealed that this compound has a more negative binding affinity for BChE (-9.3 kcal/mol) compared to other related compounds. nih.gov This suggests a stronger and more favorable interaction with the BChE active site. nih.gov

Similarly, docking analyses of myrtucommulones against SARS-CoV-2 proteins like 3CLpro, PLpro, Spike protein's Receptor Binding Domain (RBD), and Angiotensin-converting enzyme 2 (ACE2) have been conducted. mdpi.com These studies help in visualizing the binding modes and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.commdpi.com

| Compound | Target Enzyme | Docking Score (kcal/mol) |

|---|---|---|

| This compound | Butyrylcholinesterase (BChE) | -9.3 |

| Ellagic acid | Acetylcholinesterase (AChE) | -9.9 |

| Myrtucommulone A | Butyrylcholinesterase (BChE) | -8.8 |

In Silico Prediction of Pharmacological Targets

In silico target prediction methods are computational techniques used to identify potential biological targets of a small molecule like this compound. mdpi.comnih.govcreative-biolabs.com These approaches leverage information about the compound's structure and known bioactivities of similar molecules to predict its interactions with a wide range of proteins. plos.orgbiorxiv.org

For this compound, in silico studies have suggested several potential pharmacological targets. Based on its structure and the known activities of related acylphloroglucinols, this compound is predicted to interact with enzymes involved in inflammatory pathways and viral replication. mdpi.commdpi.com

One common approach is reverse docking, where a compound is screened against a large library of protein structures to identify potential binding partners. creative-biolabs.com Another method involves using machine learning models trained on large datasets of known drug-target interactions. plos.orgrsc.org These models can predict new interactions based on the chemical features of the compound and the properties of the target proteins. nih.govfrontiersin.org

For instance, the STITCH platform has been used to predict cholinesterase-chemical interactions, which helped in identifying this compound as a potential cholinesterase inhibitor. nih.gov Similarly, tools like SwissTargetPrediction can forecast potential targets by comparing the 2D and 3D similarity of a query molecule with a library of known active compounds. mdpi.com

The predicted targets for this compound and related compounds include:

Cholinesterases (AChE and BChE): As suggested by docking studies and in vitro assays. nih.gov

SARS-CoV-2 proteins (3CLpro, PLpro, Spike, ACE2): Based on docking and in vitro antiviral studies of myrtucommulones. mdpi.com

Cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX): As myrtucommulones have been shown to inhibit these enzymes involved in eicosanoid biosynthesis. mdpi.com

Mitochondrial chaperonin HSP60: Myrtucommulone A, a related compound, directly targets this protein. acs.org

These predictions provide a valuable starting point for experimental validation to confirm the actual biological targets of this compound. nih.govpeerj.com

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like this compound influences its biological activity. nih.govsci-hub.se These studies involve comparing the activities of a series of structurally related compounds to identify key chemical features responsible for their effects. nih.gov

For acylphloroglucinols, including this compound, SAR studies have provided insights into their antibacterial and antiviral activities. It has been observed that the biological activity of these compounds can be influenced by the side chains on the phloroglucinol (B13840) moiety. mdpi.com

In a comparative study, myrtucommulone A, a trimeric phloroglucinol, showed significant antibacterial activity against multidrug-resistant bacteria, whereas this compound, a dimeric analog, was less active. nih.gov This suggests that the degree of oligomerization plays a role in the antibacterial potency of these compounds. The general structure of myrtucommulones consists of an acylphloroglucinol nucleus linked to one or more syncarpic acid residues through an iso-butyl or iso-pentyl bridge. mdpi.com Variations in this basic structure, such as the number of phloroglucinol and syncarpic acid residues, can lead to differences in biological activity. nih.gov

Furthermore, studies on myrtucommulone-related compounds have indicated that modifications to the acyl functionalities and the presence of additional cyclic structures can impact their biological profiles. nih.gov For example, the presence of prenylation has been reported in some related compounds, which can alter their properties. nih.gov

| Compound | Structural Feature | Reported Activity |

|---|---|---|

| This compound | Dimeric acylphloroglucinol | Less active antibacterial nih.gov |

| Myrtucommulone A | Trimeric acylphloroglucinol | Significant antibacterial nih.gov |

| Rhodomyrtone | Monomeric acylphloroglucinol | Antibacterial |

Elucidation of Specific Receptor or Enzyme Binding Sites

The elucidation of specific binding sites on receptors or enzymes is fundamental to understanding the mechanism of action of this compound. drughunter.comnih.gov This involves identifying the precise amino acid residues within the protein that interact with the ligand. wikipedia.orgutsa.edu

Computational docking studies have been instrumental in predicting the binding sites of this compound and related compounds. For example, in the case of BChE, docking simulations have shown that this compound interacts with the active site gorge of the enzyme. nih.gov The catalytic triad (Ser198, His438, and Glu325) and the anionic subsite (containing residues like Trp82) are key components of this binding site. nih.gov

In the context of SARS-CoV-2, the binding sites for myrtucommulones on proteins like 3CLpro and PLpro have been investigated. mdpi.com For 3CLpro, the active site is defined by the catalytic dyad HIS 41 and CYS 145. mdpi.com For PLpro, the binding site encompasses the catalytic triad CYS 111, HIS 272, and ASP 286. mdpi.com Docking studies have shown how these compounds fit into these binding pockets and interact with the critical residues. mdpi.com

Experimental techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution structural information on ligand-protein complexes, confirming the predicted binding sites. drughunter.comfrontiersin.org While specific crystallographic data for this compound bound to its targets may not be widely available, the structural information for related ligands and homologous proteins provides valuable insights. frontiersin.org Mutational analysis, where specific amino acids in the binding site are altered, can further validate the importance of these residues for ligand binding and functional activity. drughunter.com

| Target Protein | Key Binding Site Residues |

| Butyrylcholinesterase (BChE) | Ser198, His438, Glu325, Trp82 nih.gov |

| SARS-CoV-2 3CLpro | HIS 41, CYS 145 mdpi.com |

| SARS-CoV-2 PLpro | CYS 111, HIS 272, ASP 286 mdpi.com |

Advanced Methodological Approaches in Semimyrtucommulone Research

Omics Technologies in Myrtaceae Metabolomics

"Omics" technologies, which allow for the large-scale study of biological molecules, have been pivotal in understanding the chemical diversity of the Myrtaceae family and the biological implications of its specialized metabolites like semimyrtucommulone.

Metabolomic Profiling for Identification of Analogues

Metabolomics, the comprehensive analysis of all metabolites in a biological sample, is a powerful tool for discovering new natural products. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are used to generate detailed chemical fingerprints of plant extracts. nuvisan.comnih.gov This approach has been successfully applied to various species within the Myrtaceae family, such as Myrtus communis and Eucalyptus, leading to the identification of this compound and a variety of its structural analogues. nih.govfrontiersin.org These studies compare the metabolomic profiles of different species or cultivars, revealing novel acylphloroglucinols and providing insights into their biosynthetic pathways. nuvisan.comnih.gov The identification of these analogues is critical for structure-activity relationship studies, which aim to understand how small changes in a molecule's structure affect its biological function.

| Analogue / Related Compound | Structure Type | Identified In | Identification Method |

| Nor-semimyrtucommulone | Dimeric Acylphloroglucinol | Myrtus communis | LC-MS/MS, Molecular Networking |

| Myrtucommulone A | Trimeric Acylphloroglucinol | Myrtus communis | LC-MS/MS, Molecular Networking |

| Myrtucommulone B | Dimeric Acylphloroglucinol | Myrtus communis | HPLC-DAD |

| Rhodomyrtosone A | Dimeric Acylphloroglucinol (Bisfuran) | Rhodomyrtus tomentosa | Spectroscopic Analyses |

| Cypellocarpin C | Terpenoid Derivative | Eucalyptus globulus | LC-MS |

| This table summarizes several analogues and related acylphloroglucinol compounds identified in Myrtaceae species through various metabolomic techniques. |

Proteomic Profiling for Cellular Response Characterization

Proteomics involves the large-scale study of proteins, particularly their structures and functions, within a cell or organism. mdpi.com When cells are exposed to a bioactive compound like this compound, their protein expression profiles can change dramatically. Proteomic profiling is used to identify these changes, offering a deep look into the compound's mechanism of action. biorxiv.org

While direct proteomic studies on this compound are emerging, research on its close analogue, myrtucommulone A, provides a strong model for this approach. For instance, studies on myrtucommulone A have used proteomic methods to identify specific molecular targets, such as the mitochondrial chaperonin heat-shock protein 60 (HSP60). mdpi.comnih.gov This was achieved using a "protein fishing" technique where the compound is used as bait to capture its binding partners from cell lysates. nih.gov Subsequent analysis revealed that interference with HSP60 leads to the aggregation of other mitochondrial proteins, like Lon protease-like protein (LONP), ultimately triggering apoptosis (programmed cell death). nih.gov

Furthermore, proteomic analyses of bacteria treated with related acylphloroglucinols showed significant changes in proteins involved in cell wall biosynthesis, oxidative stress, and virulence, confirming the cell membrane as a primary target. mdpi.com These approaches, from target "fishing" to global expression profiling, are directly applicable to elucidating the specific cellular pathways modulated by this compound. mdpi.combiorxiv.org

Cheminformatics and Bioinformatics Tools

Computational tools have become indispensable in natural product research, accelerating the discovery process and providing predictive insights into a compound's drug-like properties.

Molecular Networking for Compound Discovery

Mass spectrometry-based molecular networking is a powerful cheminformatics strategy that organizes complex tandem mass spectrometry (MS/MS) data into visual networks based on fragmentation similarity. nih.govgithub.io Molecules with similar chemical structures will break apart in comparable ways in a mass spectrometer, and molecular networking uses this principle to group related compounds into clusters. nih.govresearchgate.net This approach is highly effective for the rapid de-replication of known compounds and the targeted discovery of new analogues from complex mixtures like plant extracts. scienceopen.com

This technique has been successfully used to analyze Myrtaceae extracts, leading to the identification of this compound and its analogue nor-semimyrtucommulone within a large cluster of related acylphloroglucinol compounds. The nodes in the network represent individual molecules, and the connections (edges) represent their structural similarity, allowing researchers to quickly map the chemical diversity of a sample and pinpoint novel structures for isolation. github.io Platforms like the Global Natural Products Social Molecular Networking (GNPS) environment facilitate this type of analysis and data sharing. ucsd.edu

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Lead Likeness (excluding toxicity profiles)

Before a compound can be considered a potential drug, its pharmacokinetic properties must be evaluated. In silico (computer-based) tools can predict these properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), from a molecule's structure alone. researchgate.netcsmres.co.uk This allows for the early assessment of a compound's "lead-likeness" and "drug-likeness," helping to prioritize which molecules should be advanced in the drug discovery pipeline. researchgate.net

Various web-based tools, such as SwissADME and admetSAR, are used to calculate these parameters. sciensage.infonih.govjournalijtdh.com For this compound and its analogues, these tools predict key properties related to their potential as orally administered drugs. The predictions help researchers understand if a compound is likely to be absorbed from the gut, whether it can cross the blood-brain barrier, and how it might be metabolized by key enzyme systems like Cytochrome P450. humanjournals.com

| ADME Parameter | Predicted Property for this compound | Implication for Lead Likeness | Tool/Method |

| Physicochemical Properties | Molecular Weight: 446.51 g/mol ; logP: ~4.5-5.0 | Conforms to general rules for oral bioavailability (e.g., Lipinski's Rule of Five). | SwissADME |

| Absorption | High Gastrointestinal (GI) absorption predicted. | Good candidate for oral formulation. | SwissADME, admetSAR |

| Distribution | Blood-Brain Barrier (BBB) permeant: No. | Unlikely to cause central nervous system side effects. | SwissADME |

| Metabolism | Inhibitor of CYP2C9, CYP2C19: Yes; Inhibitor of others (e.g., CYP3A4): No. | Potential for drug-drug interactions with substrates of specific CYP enzymes. | SwissADME |

| This interactive table presents a summary of in silico predicted ADME properties for this compound, focusing on parameters relevant to its potential as a drug lead. Toxicity predictions are excluded. |

Advanced Cell-Based Assay Development for Mechanistic Studies

To move beyond simply observing a biological effect, researchers employ a variety of advanced cell-based assays to dissect the specific molecular mechanisms of action. evotec.combioagilytix.com These assays use living cells to provide a more physiologically relevant context than cell-free biochemical tests. njbio.com For this compound, such assays have been crucial for understanding its antioxidant and anti-inflammatory properties. researchgate.net

For example, its antioxidant activity has been evaluated using cellular antioxidant activity (CAA) assays. kamiyabiomedical.commdpi.com In these assays, cells like human fibroblasts are pre-loaded with a fluorescent probe and then exposed to an oxidative stressor. mdpi.comabcam.com The ability of this compound to reduce the fluorescence signal indicates its capacity to neutralize reactive oxygen species (ROS) within a living cell. bmglabtech.comnih.gov

To investigate its anti-inflammatory mechanisms, researchers have used cell-based assays that measure the inhibition of key inflammatory enzymes. This compound has been shown to directly inhibit cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LO), enzymes critical for the production of pro-inflammatory eicosanoids. nih.gov Assays using polymorphonuclear leukocytes or other immune cells can measure the suppression of these enzymes and other inflammatory responses, such as the release of elastase or the mobilization of intracellular calcium. nih.govresearchgate.net More advanced platforms can include reporter gene assays to see if the compound affects inflammatory signaling pathways like NF-κB, or co-culture systems involving multiple cell types (e.g., cancer and immune cells) to study more complex interactions. oncolines.comnih.gov

| Assay Type | Cell Line / System | Measured Endpoint | Mechanistic Insight |

| Cellular Antioxidant Activity (CAA) Assay | Human Fibroblasts, Rat Liver Homogenates | Inhibition of ROS-induced fluorescence (e.g., DCF). | Demonstrates intracellular free radical scavenging ability. mdpi.com |

| Enzyme Inhibition Assay (Cell-Free) | Microsomal preparations from A549 cells | Inhibition of PGE₂ formation from PGH₂. | Direct inhibition of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov |

| Enzyme Inhibition Assay (Cell-Based) | Human Platelets, Polymorphonuclear Leukocytes | Inhibition of COX-1 and 5-LO product formation. | Direct inhibition of key enzymes in eicosanoid biosynthesis. nih.gov |

| Leukocyte Function Assay | Polymorphonuclear Leukocytes | Suppression of elastase release and Ca²⁺ mobilization. | Interference with neutrophil-mediated inflammatory responses. nih.gov |

| This table details specific cell-based assays used to explore the mechanisms of action of this compound and its closely related analogue, myrtucommulone A. |

Microscopic and Imaging Techniques for Cellular Effects

The investigation into the cellular and subcellular mechanisms of action of bioactive compounds like this compound relies heavily on advanced microscopic and imaging technologies. These techniques provide a visual framework to understand the morphological, structural, and functional changes that occur within cells upon treatment. By employing a suite of imaging tools, from high-resolution electron microscopy to dynamic fluorescence microscopy, researchers can elucidate the precise targets and pathways affected by this class of acylphloroglucinols. While direct imaging studies on this compound are emerging, the extensive research on its close analogue, Myrtucommulone, provides a robust blueprint for the application of these powerful methodologies.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy is an indispensable tool for visualizing the ultrastructural changes within a cell at high resolution. wikipedia.orgnanoscience.com In the context of acylphloroglucinol research, TEM has been pivotal in revealing detailed cellular damage, particularly in bacteria and within the organelles of eukaryotic cells.

Bacterial Cell Wall and Membrane Integrity: Research on Myrtucommulone has utilized TEM to demonstrate significant morphological and ultrastructural damage in bacterial cells. mdpi.com Transmission electron micrographs have confirmed that the compound induces alterations in the cell wall, leading to abnormal septum formation and subsequent cell lysis in methicillin-resistant Staphylococcus aureus (MRSa). mdpi.com In studies involving Streptococcus pneumoniae, TEM, in conjunction with other assays, confirmed a reduction in the size of the bacterial capsule, a key virulence factor. mdpi.com

Mitochondrial Morphology: In eukaryotic cells, mitochondria are primary targets for many therapeutic compounds. TEM is the gold standard for studying mitochondrial structure, providing critical information on cristae density, organization, and the formation of autophagosomes (mitophagy). nih.gov Studies on Myrtucommulone have implicated the induction of apoptosis via the mitochondrial pathway. researchgate.netresearchgate.net TEM can be employed to visualize the hallmark ultrastructural changes in mitochondria during this process, such as swelling, cristae remodeling, and the rupture of the outer mitochondrial membrane, which are indicative of mitochondrial dysfunction.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy provides high-resolution images of a cell's surface topography, revealing changes in morphology and surface structures. researchgate.nete3s-conferences.org This technique is complementary to TEM, offering a three-dimensional-like perspective on how cells and their external features are affected by chemical compounds. For instance, in studies of antibacterial agents, SEM can visualize effects like cell surface roughening, the formation of pores, or changes in cell aggregation and biofilm structure. nih.govresearchgate.net In research on a Myrtus communis extract containing acylphloroglucinols, microscopy revealed that treated S. aureus cells, which typically form bunches, appeared as individual cells, while M. smegmatis cells became significantly shorter. springermedizin.de

Fluorescence and Confocal Microscopy

Fluorescence microscopy, and its more advanced form, confocal laser scanning microscopy (CLSM), allows for the visualization of specific cellular components and processes by tagging them with fluorescent probes. labclinics.comwikilectures.eu CLSM offers significant advantages, including the ability to control the depth of field and generate sharp, high-resolution optical sections by eliminating out-of-focus light, which is crucial for co-localization studies. nih.govthsti.innih.gov

Apoptosis Detection: The induction of apoptosis is a key area of investigation for anticancer compounds. Fluorescence microscopy is widely used to visualize the characteristic features of apoptosis. bio-rad-antibodies.com Studies on Myrtucommulone have shown it induces apoptosis in various cancer cell lines. researchgate.net Imaging techniques to confirm this include:

Nuclear Staining: Dyes like Hoechst 33342 or DAPI are used to stain the nucleus. In apoptotic cells, these stains reveal chromatin condensation and nuclear fragmentation. rsc.org

Phosphatidylserine (B164497) (PS) Exposure: In early apoptosis, PS translocates to the outer leaflet of the plasma membrane. Annexin V conjugated to a fluorophore (e.g., Annexin V-Cy3) can be used to label exposed PS, allowing for the identification of apoptotic cells. bio-rad-antibodies.comrsc.org

Mitochondrial Membrane Potential (ΔΨm): The loss of mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway. bio-rad-antibodies.com Dyes such as JC-1 or TMRE are used to visualize this change. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with depolarized mitochondria, it remains in its monomeric form and fluoresces green. rsc.org

Subcellular Localization: Confocal microscopy is the preferred method for determining the intracellular location of a compound or its molecular target. nih.govnih.gov While not yet documented for this compound, fluorescently-tagged analogues could be synthesized to track their accumulation within specific organelles, such as mitochondria, providing direct evidence of their site of action.

The following tables summarize the application of these advanced microscopic techniques in the study of this compound and related acylphloroglucinols.

Table 1: Summary of Microscopic Techniques and Their Applications in Acylphloroglucinol Research

| Technique | Application | Specific Cellular Feature Analyzed | Reference |

|---|---|---|---|

| Transmission Electron Microscopy (TEM) | Ultrastructural Analysis | Cell wall integrity, septum formation, cell lysis, mitochondrial cristae structure, organelle morphology. | mdpi.comnih.gov |

| Scanning Electron Microscopy (SEM) | Surface Morphology Analysis | Cell shape, surface texture, cell aggregation, biofilm architecture. | researchgate.netspringermedizin.de |

| Fluorescence Microscopy | Apoptosis & Viability Assays | Chromatin condensation (nuclear staining), phosphatidylserine exposure (membrane flipping), mitochondrial membrane potential. | researchgate.netbio-rad-antibodies.comrsc.org |

| Confocal Laser Scanning Microscopy (CLSM) | High-Resolution Imaging & Co-localization | Subcellular localization of compounds/proteins, detailed 3D structural analysis of cellular components. | nih.govthsti.in |

Table 2: Research Findings on Cellular Effects of Myrtucommulone (as an Analogue for this compound) using Imaging Techniques

| Finding | Cell Type | Technique Used | Observed Effect | Reference |

|---|---|---|---|---|

| Cell Wall Damage | S. aureus, M. smegmatis | Microscopy (unspecified), TEM | Altered cell morphology (shortening, de-bunching), abnormal septum formation, cell wall damage, cell lysis. | mdpi.comspringermedizin.de |

| Capsule Reduction | Streptococcus pneumoniae | Electron Microscopy | Reduction in capsule size. | mdpi.com |

| Apoptosis Induction | Various Cancer Cell Lines | Fluorescence Microscopy (implied) | DNA fragmentation, release of nucleosomes, loss of mitochondrial membrane potential. | researchgate.net |

Future Research Directions and Translational Potential

Unraveling Complete Mechanisms of Action at the Molecular Level

While preliminary research has identified key anti-inflammatory actions of semimyrtucommulone, its complete molecular mechanism is not fully understood. The compound is known to suppress the biosynthesis of eicosanoids by directly inhibiting cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX). nih.govcapes.gov.brmdpi.com Studies have reported its inhibitory concentrations (IC₅₀) for these enzymes in both cell-free and cell-based assays. taylorandfrancis.com Furthermore, this compound has been shown to prevent the mobilization of intracellular calcium (Ca²⁺) in polymorphonuclear leukocytes, an effect mediated through G protein signaling pathways. nih.govcapes.gov.br

However, these findings represent only part of the picture. Some research suggests that this compound possesses unique properties, such as the ability to form protein-trapping vesicles, which points to a peculiar and complex mechanism of action that warrants more detailed investigation. nih.gov Future studies must aim to identify the full spectrum of its direct and indirect molecular interactions. Advanced proteomics, genomics, and metabolomics approaches could reveal a more comprehensive network of pathways modulated by this compound. Elucidating these intricate mechanisms is crucial for understanding its full therapeutic potential and identifying precise clinical applications.

| Known Molecular Target | Reported IC₅₀ Value (in vitro) | Assay Type |

| Cyclooxygenase-1 (COX-1) | 29 µM - 30 µM nih.govcapes.gov.brtaylorandfrancis.com | Cell-based / Cell-free |

| 5-Lipoxygenase (5-LOX) | 1.8 µM - 10 µM nih.govcapes.gov.brtaylorandfrancis.com | Cell-based / Cell-free |

| G protein-mediated Ca²⁺ mobilization | 4.5 µM nih.govcapes.gov.br | Cell-based |

This table presents data compiled from multiple research findings.

Exploration of Novel Pharmacological Targets

Current research has primarily focused on the anti-inflammatory targets of this compound. pjps.pk However, the structural class of acylphloroglucinols, to which it belongs, is known to interact with a variety of biological targets. nih.gov This suggests that this compound itself may have a broader pharmacological profile than is currently appreciated.

Future research should explore its potential activity against novel targets. For instance, structurally related compounds like myrtucommulone B have shown inhibitory activity against soluble epoxide hydrolases, enzymes implicated in various pathological conditions. nih.gov Analogs of the related myrtucommulone E have been synthesized and shown to inhibit DNA gyrase and topoisomerase IV, suggesting a potential antibacterial application. researchgate.net Investigating this compound's effects on these and other targets, such as those involved in metabolic diseases (e.g., GLUT-4) or cancer-related pathways, could unveil new therapeutic avenues for this compound. nih.gov

| Potential Novel Target Class | Rationale / Example from Related Compounds | Potential Therapeutic Area |

| Bacterial Topoisomerases (e.g., DNA Gyrase) | Myrtucommulone E analogs show inhibitory activity. researchgate.net | Antibacterial Therapy |

| Soluble Epoxide Hydrolases | Myrtucommulone B is a known inhibitor. nih.gov | Anti-inflammatory, Cardiovascular Disease |

| Tyrosyl-DNA Phosphodiesterases (TDP1, TDP2) | Myrtucommulone E analogs show inhibitory activity. researchgate.net | Oncology (as an adjunct to chemotherapy) |

| Glucose Transporters (e.g., GLUT-4) | Rhodomyrtosone E, a related acylphloroglucinol, affects GLUT-4 translocation. nih.gov | Metabolic Disorders, Diabetes |

This table outlines potential research directions based on the activity of structurally similar compounds.

Rational Design of Enhanced this compound Derivatives

The natural structure of this compound serves as an excellent scaffold for chemical modification to enhance its therapeutic properties. As a racemic mixture, its stereoisomers could be separated or synthesized selectively, as different stereoisomers may possess distinct potencies and target specificities. nih.gov The field of medicinal chemistry offers numerous strategies for the rational design of derivatives with improved efficacy, selectivity, bioavailability, and reduced toxicity. csic.esnih.gov

Synthetic approaches, such as molecular hybridization, could be employed to combine the core structure of this compound with other pharmacologically active moieties. nih.gov For example, novel analogs have been successfully synthesized from related myrtucommulones to create potent inhibitors of bacterial enzymes. researchgate.net Future work should focus on structure-activity relationship (SAR) studies to identify which parts of the molecule are essential for its activity and which can be modified to improve its drug-like properties. This could lead to the development of a new class of semi-synthetic drugs derived from a natural product lead. analis.com.my

Sustainable Production and Bioprocess Optimization

Relying solely on the extraction from Myrtus communis for a large-scale supply of this compound is likely unsustainable and subject to environmental variability. Future research must focus on developing sustainable and optimized production methods. The principles of sustainable agriculture, such as minimizing the use of synthetic inputs and preserving biodiversity, can be applied to the cultivation of myrtle to ensure an environmentally sound source of the raw material. fondsdedotationroullier.org

Beyond agriculture, biotechnology offers promising alternatives. A plausible biosynthetic pathway for acylphloroglucinols, involving precursors like isobutyryl CoA and malonyl CoA, has been proposed. nih.gov This knowledge can be leveraged for production in microbial systems (e.g., engineered yeast or bacteria) or plant cell cultures. These methods would allow for a controlled, scalable, and sustainable supply of the compound, independent of geographical and climatic constraints. unctad.org Furthermore, bioprocess optimization using technologies like artificial intelligence and digital twins could enhance yield and resource efficiency, aligning with the goals of sustainable manufacturing. parliament.uksustainabilityguide.eu

Synergistic Effects with Other Phytochemicals

Future investigations should aim to systematically study these synergistic effects. Combining this compound with other phytochemicals from myrtle or other plants could lead to enhanced therapeutic outcomes. rijournals.com Such combinations might improve bioavailability, protect the primary compound from metabolic degradation, or hit multiple disease-related targets simultaneously. nuevo-group.com For example, combining it with flavonoids could amplify its anti-inflammatory and antioxidant effects. researchgate.net Understanding these interactions is key to developing potent, multi-component botanical therapies.

Development of Advanced Delivery Systems for In Vitro/In Vivo Models

The therapeutic efficacy of a compound like this compound in preclinical and clinical settings is highly dependent on its formulation and delivery. Challenges such as poor water solubility or limited bioavailability can hinder its translational potential. Therefore, the development of advanced drug delivery systems is a critical area for future research. routledge.com

Novel formulation strategies such as nanoemulsions, nanomicelles, liposomes, and polymeric nanoparticles could be explored to enhance the solubility and permeability of this compound. plos.org For topical applications, delivery systems like nanomiemgels, which combine different nanocarriers, could improve skin penetration. plos.org For systemic administration, implantable devices like microelectromechanical systems (MEMS) could provide controlled and sustained release. mdpi.com The evaluation of these advanced formulations will require sophisticated in vitro models (e.g., permeability assays) and in vivo studies to ensure their effectiveness and establish clear in vitro-in vivo correlations (IVIVC). nih.govresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.